molecular formula C16H17ClN4O2S B11008137 1-(2-chlorobenzyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(2-chlorobenzyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11008137
M. Wt: 364.9 g/mol
InChI Key: JCTVGDWLFFOLLB-UHFFFAOYSA-N
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Description

  • The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with a nucleophile.
  • Formation of the Pyrrolidine Ring:

    • The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
  • Coupling Reactions:

    • The final step involves coupling the thiadiazole and pyrrolidine intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    • Formation of the Thiadiazole Ring:

      • Starting with an appropriate precursor such as ethyl hydrazinecarboxylate, the thiadiazole ring can be synthesized through cyclization reactions involving sulfur and other reagents.

    Chemical Reactions Analysis

    Types of Reactions: 1-(2-chlorobenzyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce carbonyl groups to alcohols.

      Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

      Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), under anhydrous conditions.

      Substitution: Nucleophiles such as amines, thiols, or alkoxides, under mild to moderate temperatures.

    Major Products:

      Oxidation: Sulfoxides, sulfones.

      Reduction: Alcohols.

      Substitution: Various substituted benzyl derivatives.

    Scientific Research Applications

      Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.

      Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents, especially in the treatment of diseases where thiadiazole derivatives have shown efficacy.

      Materials Science: The unique structural features of the compound can be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Mechanism of Action

    The mechanism of action of 1-(2-chlorobenzyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiadiazole ring is known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s effects could be mediated through the inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic outcomes.

    Comparison with Similar Compounds

      1-(2-chlorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a methyl group instead of an ethyl group.

      1-(2-chlorobenzyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a phenyl group instead of an ethyl group.

    Uniqueness: 1-(2-chlorobenzyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the ethyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. The combination of the chlorobenzyl group and the pyrrolidine carboxamide moiety also contributes to its distinct properties compared to other similar compounds.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    Molecular Formula

    C16H17ClN4O2S

    Molecular Weight

    364.9 g/mol

    IUPAC Name

    1-[(2-chlorophenyl)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

    InChI

    InChI=1S/C16H17ClN4O2S/c1-2-13-19-20-16(24-13)18-15(23)11-7-14(22)21(9-11)8-10-5-3-4-6-12(10)17/h3-6,11H,2,7-9H2,1H3,(H,18,20,23)

    InChI Key

    JCTVGDWLFFOLLB-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl

    Origin of Product

    United States

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